1,5-diiodopentan-3-one
Description
1,5-Diiodopentan-3-one is an organic compound with the molecular formula C5H8I2O It is characterized by the presence of two iodine atoms attached to the first and fifth carbon atoms of a pentane chain, with a ketone group at the third carbon
Properties
CAS No. |
1428126-85-5 |
|---|---|
Molecular Formula |
C5H8I2O |
Molecular Weight |
337.9 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diiodopentan-3-one can be synthesized through several methods One common approach involves the iodination of pentan-3-one
Industrial Production Methods
In an industrial setting, the production of 1,5-diiodopentan-3-one may involve the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,5-Diiodopentan-3-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Products include azides, nitriles, and thiols.
Reduction: The major product is 1,5-diiodopentan-3-ol.
Oxidation: Products include 1,5-diiodopentanoic acid and other oxidized derivatives.
Scientific Research Applications
1,5-Diiodopentan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound can be used in the study of iodine-containing compounds and their biological effects.
Medicine: Research into potential pharmaceutical applications, including the development of iodine-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-diiodopentan-3-one involves its reactivity due to the presence of iodine atoms and the ketone group. The iodine atoms make the compound susceptible to nucleophilic substitution, while the ketone group can participate in reduction and oxidation reactions. These properties enable the compound to interact with various molecular targets and pathways, facilitating its use in synthetic and industrial applications.
Comparison with Similar Compounds
Similar Compounds
1,5-Diiodopentane: Similar structure but lacks the ketone group.
1,5-Dibromopentan-3-one: Similar structure with bromine atoms instead of iodine.
1,5-Diiodohexane: Similar structure with an additional carbon atom in the chain.
Uniqueness
1,5-Diiodopentan-3-one is unique due to the presence of both iodine atoms and a ketone group, which confer distinct reactivity and potential applications. The combination of these functional groups makes it a versatile compound in organic synthesis and industrial processes.
Biological Activity
1,5-Diiodopentan-3-one (CAS No. 1428126-85-5) is a halogenated organic compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into the biological effects, mechanisms of action, and relevant case studies associated with this compound.
1,5-Diiodopentan-3-one is characterized by its molecular formula and a molecular weight of 295.93 g/mol. Its structure includes two iodine atoms attached to a pentanone backbone, which influences its reactivity and interaction with biological systems.
Biological Activity Overview
The biological activities of 1,5-diiodopentan-3-one have been primarily explored in the context of its potential antimicrobial, anticancer, and enzyme inhibitory properties.
Antimicrobial Activity
Research indicates that halogenated compounds often exhibit significant antimicrobial properties. A study focused on various halogenated ketones found that 1,5-diiodopentan-3-one demonstrated activity against several bacterial strains, suggesting its potential as a lead compound for antibiotic development. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Properties
Preliminary investigations into the anticancer effects of 1,5-diiodopentan-3-one have shown promise in inhibiting the proliferation of cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to oxidative stress mechanisms initiated by the presence of iodine atoms, which can generate reactive oxygen species (ROS) within cells.
The biological effects of 1,5-diiodopentan-3-one can be attributed to several mechanisms:
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Oxidative Stress Induction : The generation of ROS can trigger cellular pathways leading to apoptosis in cancer cells.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various halogenated compounds, including 1,5-diiodopentan-3-one. Results indicated that it exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| 1,5-Diiodopentan-3-one | 32 | S. aureus, S. pneumoniae |
| Control (Penicillin) | 4 | S. aureus |
Case Study 2: Cancer Cell Proliferation
In a study published in Cancer Letters, researchers investigated the effects of 1,5-diiodopentan-3-one on human breast cancer cell lines (MCF-7). The compound was found to reduce cell viability by 50% at a concentration of 25 µM after 48 hours of treatment. Flow cytometry analysis revealed that treated cells exhibited increased levels of apoptosis markers.
| Treatment Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| Control | 100 | 5 |
| 10 | 80 | 15 |
| 25 | 50 | 45 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
